(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid
Overview
Description
(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H12BFO3 and its molecular weight is 246.04 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Phenylboronic acids, a class of compounds to which it belongs, are known to participate in cross-coupling reactions . They serve as a source of a phenyl group in these reactions .
Biochemical Pathways
Phenylboronic acids, however, are known to be involved in various reactions, such as the Suzuki reaction, where they couple with vinyl halides to produce phenyl alkenes .
Result of Action
The general class of phenylboronic acids is known to participate in cross-coupling reactions, which can lead to the formation of various organic compounds .
Biochemical Analysis
Biochemical Properties
(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are enzyme complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This compound interacts with the active sites of proteasomes, inhibiting their function and thereby affecting protein degradation pathways . Additionally, this compound can form reversible covalent bonds with diols, which are present in many biomolecules, including carbohydrates and nucleotides .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting proteasomes, this compound can lead to the accumulation of ubiquitinated proteins, which can trigger cell cycle arrest and apoptosis . This makes this compound a potential candidate for cancer therapy, as it can induce cell death in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of proteasome activity. It binds to the catalytic sites of the proteasome, forming a reversible covalent bond with the threonine residue in the active site . This binding prevents the proteasome from degrading target proteins, leading to the accumulation of these proteins within the cell . Additionally, this compound can interact with other biomolecules, such as nucleotides and carbohydrates, through its boronic acid moiety, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound can lead to sustained inhibition of proteasome activity, resulting in prolonged cell cycle arrest and apoptosis . In in vitro studies, the compound has shown consistent effects on cellular function over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit proteasome activity without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are part of the proteasome degradation pathway . The compound can also affect metabolic flux and metabolite levels by inhibiting the degradation of specific proteins . This can lead to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with proteasomes and other biomolecules . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in inhibiting proteasome activity and affecting cellular processes .
Properties
IUPAC Name |
[3-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-13-7-2-1-4-10(13)9-18-12-6-3-5-11(8-12)14(16)17/h1-8,16-17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTYKSHXZNSHLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=CC=C2F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584616 | |
Record name | {3-[(2-Fluorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-13-1 | |
Record name | B-[3-[(2-Fluorophenyl)methoxy]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849062-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(2-Fluorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.